molecular formula C10H5F6NOS2 B12634832 5-Methoxy-6,7-bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione CAS No. 920980-58-1

5-Methoxy-6,7-bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione

Katalognummer: B12634832
CAS-Nummer: 920980-58-1
Molekulargewicht: 333.3 g/mol
InChI-Schlüssel: URMPWXZHRHTZIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-6,7-bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, with its unique trifluoromethyl groups, exhibits distinct chemical properties that make it of interest for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6,7-bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be used in the synthesis of advanced materials with specific properties.

Biology

    Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Industry

    Agriculture: It may be used in the development of agrochemicals such as pesticides and herbicides.

    Electronics: The compound can be used in the fabrication of electronic components due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-Methoxy-6,7-bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methoxy-1,3-benzothiazole-2(3H)-thione: Lacks the trifluoromethyl groups, resulting in different chemical properties.

    6,7-Dimethyl-1,3-benzothiazole-2(3H)-thione: Contains methyl groups instead of trifluoromethyl groups, affecting its reactivity and applications.

    5-Chloro-6,7-bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione: Substitution of methoxy group with a chlorine atom, leading to different biological activities.

Uniqueness

The presence of both methoxy and trifluoromethyl groups in 5-Methoxy-6,7-bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione imparts unique chemical and biological properties, making it distinct from other benzothiazole derivatives. These groups enhance its stability, lipophilicity, and potential for diverse applications in various fields.

Eigenschaften

CAS-Nummer

920980-58-1

Molekularformel

C10H5F6NOS2

Molekulargewicht

333.3 g/mol

IUPAC-Name

5-methoxy-6,7-bis(trifluoromethyl)-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C10H5F6NOS2/c1-18-4-2-3-7(20-8(19)17-3)6(10(14,15)16)5(4)9(11,12)13/h2H,1H3,(H,17,19)

InChI-Schlüssel

URMPWXZHRHTZIV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C2C(=C1)NC(=S)S2)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.